N-[(2R,3R,4R,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[(2R,3R,4R,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide” is a highly complex organic molecule. It features multiple hydroxyl, acetamido, and oxan-2-yl groups, indicating its potential biological activity and complexity in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and careful control of stereochemistry. Each step would require specific reagents and conditions, such as:
Protection/Deprotection: Using protecting groups like tert-butyldimethylsilyl (TBDMS) or benzyl groups to protect hydroxyl groups during intermediate steps.
Glycosylation: Employing glycosyl donors and acceptors under the influence of catalysts like silver triflate or boron trifluoride etherate.
Stereochemistry Control: Utilizing chiral catalysts or auxiliaries to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of each synthetic step for yield and purity, as well as scaling up the reactions. This might include:
Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and control.
Automated Synthesis: Employing automated synthesizers to handle the complex sequence of reactions.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Oxidation of hydroxyl groups to carbonyl groups using reagents like pyridinium chlorochromate (PCC).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reagents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions at acetamido groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of hydroxyl groups would yield carbonyl-containing derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules or as a chiral auxiliary.
Biology: Potential use in studying carbohydrate-protein interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of complex natural products or as a specialty chemical.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if the compound interacts with enzymes, it might act as an inhibitor or activator by binding to the active site or allosteric sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylglucosamine: A simpler analog with fewer hydroxyl groups.
Chitin: A polymer of N-acetylglucosamine, used in various biological and industrial applications.
Heparin: A complex polysaccharide with anticoagulant properties.
Uniqueness
The compound’s uniqueness lies in its highly complex structure, multiple chiral centers, and potential for diverse biological activity.
Eigenschaften
CAS-Nummer |
93128-11-1 |
---|---|
Molekularformel |
C42H71N3O31 |
Molekulargewicht |
1114 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C42H71N3O31/c1-11(52)43-14(4-46)23(56)34(15(55)5-47)73-42-33(66)37(76-39-22(45-13(3)54)28(61)36(19(9-51)71-39)75-41-32(65)30(63)25(58)17(7-49)69-41)26(59)20(72-42)10-67-38-21(44-12(2)53)27(60)35(18(8-50)70-38)74-40-31(64)29(62)24(57)16(6-48)68-40/h4,14-42,47-51,55-66H,5-10H2,1-3H3,(H,43,52)(H,44,53)(H,45,54)/t14-,15+,16+,17+,18+,19+,20?,21+,22+,23+,24-,25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,35?,36+,37-,38+,39-,40-,41-,42-/m0/s1 |
InChI-Schlüssel |
NUUHFTOLHKDBAV-CKDNLHRZSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](OC([C@@H]2O)CO[C@H]3[C@@H]([C@H](C([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC(=O)C)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC(=O)C)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O |
Synonyme |
Gal beta 1-4-GlcNAc-beta 1-3(Gal-beta 1-4-GlcNAc-beta 1-6)Gal-beta 1-4-GlcNAc galactosyl-beta 1-4-N-acetylglucosaminyl-beta 1-3-(galactosyl-beta 1-4-N-acetylglucosaminyl-beta 1-6)galactosyl-beta 1-4-N-acetylglucosaminylpyranoside GlcNAc branched hexasaccharide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.